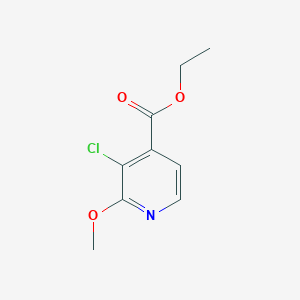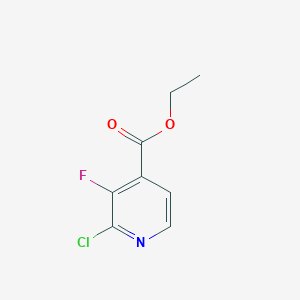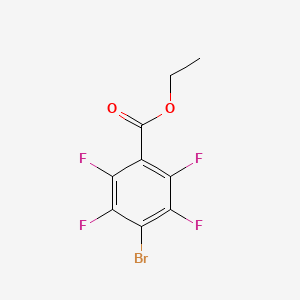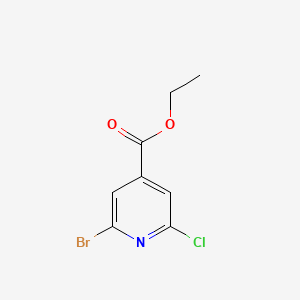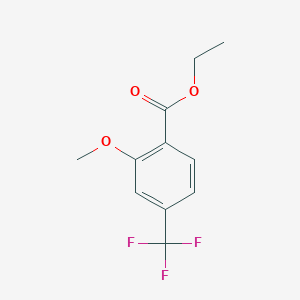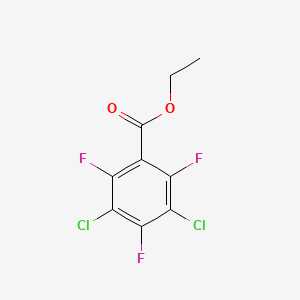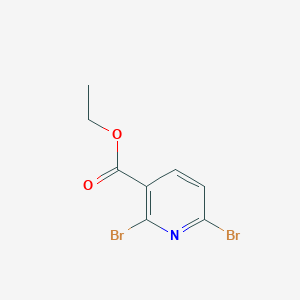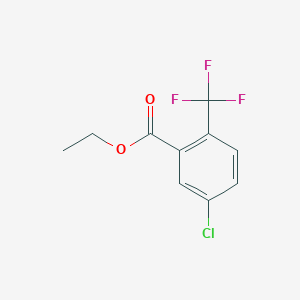
5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester is a chemical compound with the molecular formula C9H6ClF3O2 . It is a derivative of benzoic acid, which is a carboxylic acid building block .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6ClF3O2/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The molecular weight of 5-Chloro-2-trifluoromethyl-benzoic acid ethyl ester is 238.59 . It is stored at a temperature of 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.科学的研究の応用
5-Cl-2-TMBE is widely used in scientific research and laboratory experiments. It is commonly used as a reagent in synthetic organic and medicinal chemistry processes, as well as in biochemical and physiological studies. It has also been used in the synthesis of various compounds, including antibiotics, antiviral agents, and anti-inflammatory agents.
作用機序
The mechanism of action of 5-Cl-2-TMBE is not yet fully understood. However, it is believed to act as a catalyst for certain reactions, as well as a solvent for other reactions. It is also believed to be able to form complexes with certain molecules, which can then be used to catalyze reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-2-TMBE are not yet fully understood. However, it is believed to be non-toxic and non-irritating when used in laboratory experiments. It is also believed to have antioxidant properties, and may be able to protect cells from oxidative damage.
実験室実験の利点と制限
The advantages of using 5-Cl-2-TMBE in laboratory experiments include its availability, low cost, and its ability to catalyze certain reactions. Additionally, it is believed to be non-toxic and non-irritating when used in laboratory experiments. The main limitation of using 5-Cl-2-TMBE in laboratory experiments is that its mechanism of action is not yet fully understood.
将来の方向性
Future research should focus on further understanding the mechanism of action of 5-Cl-2-TMBE, as well as its biochemical and physiological effects. Additionally, research should focus on exploring the potential applications of 5-Cl-2-TMBE in different scientific fields, such as medicine, synthetic organic chemistry, and biochemistry. Finally, research should focus on developing more efficient and cost-effective methods of synthesizing 5-Cl-2-TMBE.
合成法
5-Cl-2-TMBE is typically synthesized through a process involving the reaction of 5-chloro-2-trifluoromethylbenzoic acid and ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate, and the resulting product is purified by recrystallization. The reaction is typically conducted at temperatures ranging from room temperature to 120°C.
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept tightly closed .
特性
IUPAC Name |
ethyl 5-chloro-2-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-2-16-9(15)7-5-6(11)3-4-8(7)10(12,13)14/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEBLTIEGPLXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

